N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of 7-Methylimidazo(1,2-a)pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on their specific structure. For example, the molecular weight of 7-Methylimidazo(1,2-a)pyridine is 132.1625 .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research into heterocyclic compounds containing a sulfonamido moiety has shown potential for use as antibacterial agents. For instance, studies have focused on synthesizing novel heterocyclic compounds suitable for this purpose, with some derivatives demonstrating significant antibacterial activity against various pathogens (Azab, Youssef, & El-Bordany, 2013). Additionally, the antimicrobial activity of new heterocycles based on sulfonamido pyrazole has been explored, contributing further to the field of antimicrobial research (El‐Emary, Al-muaikel, & Moustafa, 2002).
Cancer Research
Compounds with sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. In particular, novel series of sulfonamide derivatives have been tested for their in-vitro anticancer activity, showing promise against human tumor liver cell lines, with certain compounds exhibiting higher activity than traditional chemotherapy agents like doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Chemical Synthesis and Material Science
The synthesis of sulfonated polyimides containing pyridine ring in the polymer backbone has been explored, leading to the creation of flexible, transparent, and tough membranes with high thermal stability and good mechanical properties (Lei et al., 2009). Such materials have potential applications in various industrial and technological domains.
Electronic and Optical Applications
The electron-withdrawing effects of sulfonamide groups have been studied in the context of optically and magnetically active self-assembled noncovalent heterodimetallic compounds. These studies offer insights into the modulation of electronic structures for potential applications in magnetic and optical devices (Edder et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15-9-11-23-14-18(22-20(23)12-15)8-10-21-26(24,25)19-7-6-16-4-2-3-5-17(16)13-19/h6-7,9,11-14,21H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZPGJLAZJTSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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